3-Hydroxy-4-phenylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI Key |
ZGBWSCFYDBXYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxy 4 Phenylpentanoic Acid and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides routes to enantiomerically pure or enriched compounds, crucial for applications where specific stereoisomers exhibit desired biological activity or physical properties.
Enantioselective Transformations via Organocatalysis (e.g., Proline-Catalyzed Hydroxylation Analogues)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. nih.gov Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol (B89426) and hydroxylation reactions. mdpi.com The catalytic cycle of proline in aldol additions is understood to proceed through an enamine intermediate. mdpi.com While direct proline-catalyzed hydroxylation to form 3-hydroxy-4-phenylpentanoic acid is not extensively documented in the provided results, the principles of proline catalysis are relevant. Proline hydroxylases, which are enzymes, are known to convert free proline to hydroxyproline, demonstrating a biological precedent for this type of transformation. nih.gov These enzymes require co-substrates like α-ketoglutarate and O2, along with Fe(II) as a cofactor. nih.gov The development of small molecule organocatalysts that mimic this reactivity is an ongoing area of research.
Diastereoselective Syntheses Utilizing Chiral Auxiliaries (e.g., Evans Aldol Addition)
A highly effective and widely used method for the diastereoselective synthesis of β-hydroxy acids is the Evans aldol addition. alfa-chemistry.com This method employs a chiral auxiliary, typically an N-acyloxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde. alfa-chemistry.com
In the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, a closely related analogue, the Evans aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) has been successfully employed. nih.govsemanticscholar.org This reaction, promoted by titanium tetrachloride (TiCl4) and diisopropylethylamine (i-Pr2NEt), yields two diastereomers that can be separated by silica (B1680970) gel column chromatography. nih.govsemanticscholar.org The major diastereomer is then subjected to cleavage of the chiral auxiliary using lithium hydroxide (B78521) and hydrogen peroxide to afford the desired (3S)-hydroxy-5-phenylpentanoic acid in high yield and excellent enantiomeric excess (98.5% ee). nih.govsemanticscholar.org The stereoselectivity of the Evans aldol addition is generally high, producing the syn aldol product. alfa-chemistry.com
Table 1: Evans Aldol Addition for the Synthesis of a (3S)-Hydroxy-5-phenylpentanoic Acid Precursor
| Reactant 1 | Reactant 2 | Reagents | Product Diastereomers | Diastereomeric Ratio |
| (R)-Acetyloxazolidinone | 3-Phenylpropanal | TiCl4, i-Pr2NEt | (3′S,4R)-imide and (3′R,4R)-imide | 5.4:1 |
Data sourced from a study on the synthesis of (3S)-hydroxy-5-phenylpentanoic acid. semanticscholar.org
Transition Metal-Catalyzed Asymmetric Reactions for β-Hydroxy Acid Preparation
Transition metal catalysis offers another powerful avenue for the asymmetric synthesis of β-hydroxy acids. Various transition metals, including rhodium and molybdenum, have been utilized in catalytic systems to achieve high enantioselectivity. acs.orgnih.gov For instance, molybdenum-catalyzed asymmetric amination of α-hydroxy esters has been developed to produce α-amino acids, demonstrating the potential of this metal in asymmetric C-N bond formation. nih.gov
While a direct transition metal-catalyzed synthesis of this compound is not detailed in the provided search results, related transformations highlight the possibilities. For example, palladium-catalyzed asymmetric hydroaminocarbonylation of vinyl arenes provides a route to 2-arylpropanoic acids. acs.org Such methodologies could potentially be adapted for the synthesis of the target molecule.
Multistep Total Synthesis of Specific Stereoisomers
The preparation of specific stereoisomers of this compound often involves a multistep synthetic sequence. A practical approach to obtaining optically pure (3S)-hydroxy-5-phenylpentanoic acid, a structural analogue, demonstrates a common strategy. nih.govsemanticscholar.org
The synthesis begins with an Evans aldol addition between (R)-acetyloxazolidinone and 3-phenylpropanal, as previously described. nih.govsemanticscholar.org This reaction establishes the two chiral centers in a controlled manner. The resulting diastereomeric imides are then separated chromatographically. The desired diastereomer is subsequently treated with lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary, yielding (3S)-hydroxy-5-phenylpentanoic acid with high enantiopurity. nih.govsemanticscholar.org This acid can then serve as a versatile intermediate for further transformations. nih.govsemanticscholar.org
Strategic Functionalization and Derivatization of the this compound Backbone
The carboxyl and hydroxyl groups of this compound provide convenient handles for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially interesting properties.
Chemical Modifications to Carboxyl and Hydroxyl Groups (e.g., Esters, Amides)
The carboxylic acid functionality can be readily converted into esters and amides through standard organic transformations. Esterification can be achieved via Fischer esterification, treating the carboxylic acid with an alcohol in the presence of an acid catalyst. quizlet.com
Amide formation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride, which then reacts with an amine. quizlet.com A particularly useful derivative is the Weinreb amide, which can be prepared from the carboxylic acid via coupling with N,O-dimethylhydroxylamine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.govsemanticscholar.org The Weinreb amide is a valuable intermediate as it can react with organolithium or organomagnesium reagents to furnish ketones without the common problem of over-addition. nih.govsemanticscholar.org
The hydroxyl group can also be modified, for instance, by protection with a suitable protecting group like a tert-butyldimethylsilyl (TBS) ether. nih.govsemanticscholar.org This strategy is often employed to prevent unwanted side reactions of the hydroxyl group during subsequent synthetic steps.
Introduction of Additional Functionalities (e.g., Amino Substituents at Position 4 or 5)
The strategic introduction of additional functional groups onto the this compound scaffold is a key area of research, primarily driven by the need for advanced intermediates in pharmaceutical synthesis. The incorporation of amino groups at positions 4 or 5 transforms the parent molecule into a valuable amino acid derivative, which can serve as a crucial building block for peptides and other biologically active molecules. chemimpex.com
The synthesis of these amino-functionalized derivatives often requires sophisticated, multi-step sequences that control both regioselectivity (placement of the amino group) and stereoselectivity (the 3D arrangement of atoms). A notable example is the synthesis of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a versatile amino acid derivative used in pharmaceutical research. chemimpex.comchemicalbook.com Its unique structure is particularly valuable in the design of molecules for neuropharmacological studies and in peptide synthesis. chemimpex.com
One documented synthetic approach to a related compound, (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid, highlights a typical strategy. The synthesis involves a sequence of reactions including a conjugate addition, introduction of an azide (B81097) (which serves as a precursor to the amine), reduction of the azide to a primary amine, and subsequent N-methylation to yield the final product. researchgate.net This multi-step process underscores the complexity of introducing new functionalities while maintaining stereochemical integrity.
Enantioselective methods are also employed, for instance, through the acylation of a chiral enolate with an optically active acylating agent. google.com This method allows for the stereospecific construction of a protected form of the desired product, establishing three adjacent asymmetric centers with a known configuration, which is critical for the synthesis of complex drug candidates. google.com
The table below summarizes key amino-substituted derivatives and their significance.
Table 1: Examples of Amino-Substituted Phenylpentanoic Acid Derivatives
| Derivative Name | Position of Amino Group | Stereochemistry | Synthetic Application/Note |
|---|---|---|---|
| (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid | 4 | 3S, 4S | A key building block for pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Also known as AHPPA. chemicalbook.com |
| (3R,4S)-4-N-Methylamino-3-hydroxy-5-phenylpentanoic acid | 4 | 3R, 4S | Synthesized via a multi-step sequence involving an azide intermediate. researchgate.net |
Stereochemical Control and Enantiomeric Resolution in 3 Hydroxy 4 Phenylpentanoic Acid Research
Determination of Absolute and Relative Configurations
Establishing the precise three-dimensional arrangement of atoms in stereoisomers of 3-hydroxy-4-phenylpentanoic acid is achieved through a combination of advanced spectroscopic and crystallographic techniques.
Spectroscopic Methods for Stereochemical Assignment (e.g., Advanced NMR Coupling Constant Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules. ipb.ptorganicchemistrydata.org In the context of this compound, the analysis of proton-proton (¹H-¹H) coupling constants (J-values) is particularly informative. mdpi.com The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org This relationship allows for the determination of the relative configuration of the hydroxyl and phenyl groups.
Advanced NMR techniques, such as 2D COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further insight into the spatial proximity of protons within the molecule. ipb.pt These methods, combined with detailed analysis of coupling constants, enable the unambiguous assignment of relative stereochemistry. numberanalytics.comnumberanalytics.com
X-ray Crystallography of Chiral Derivatives
X-ray crystallography provides the most definitive method for determining the absolute and relative configurations of chiral molecules. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. To facilitate the determination of the absolute configuration of this compound, it is often derivatized with a chiral resolving agent to form a diastereomeric salt. nih.govmdpi.com
The crystal structures of these less-soluble diastereomeric salts reveal the precise three-dimensional arrangement of the atoms, confirming the absolute configuration of the chiral centers. nih.govmdpi.com For instance, the crystallographic analysis of diastereomeric salts formed with resolving agents like cinchonidine (B190817) has been successfully employed to elucidate the stereochemistry of related 3-hydroxycarboxylic acids. nii.ac.jp The analysis often highlights the role of non-covalent interactions, such as hydrogen bonding and CH/π interactions, in the chiral recognition and the stabilization of the crystal lattice. nih.govmdpi.com
Chiroptical Data Analysis for Stereochemical Correlation
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are sensitive to the stereochemistry of a molecule. While not providing a direct determination of absolute configuration, they can be used to correlate the stereochemistry of an unknown sample to that of a known standard. The sign and magnitude of the Cotton effect in a CD spectrum can be characteristic of a particular enantiomer.
Enantioseparation Techniques
The separation of enantiomers of this compound is crucial for studying their individual biological activities.
Diastereomeric Salt Crystallization Using Chiral Resolving Agents (e.g., 2-Amino-1,2-diphenylethanol, Cinchonidine)
A classical and effective method for resolving racemates is through the formation of diastereomeric salts with a chiral resolving agent. nih.gov For this compound, which is an acid, chiral bases such as (-)-2-amino-1,2-diphenylethanol (ADPE) and cinchonidine are commonly used. nih.govmdpi.comresearchgate.net The reaction of the racemic acid with the chiral base results in a mixture of two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govmdpi.com
For example, the resolution of racemic 3-hydroxy-5-phenylpentanoic acid with cinchonidine has been shown to afford the (R)-salt. nii.ac.jp The efficiency of the resolution can be influenced by the choice of solvent. mdpi.com In some cases, successive crystallizations are performed to enhance the enantiomeric purity of the desired diastereomer. nih.govresearchgate.net
| Entry | Solvent | Yield (%) | ee (%) of Salt | Configuration | Efficiency (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 40 | 70 | R | 28 |
| 2 | CHCl₃ | 35 | 65 | R | 23 |
| 3 | THF | 38 | 68 | R | 26 |
| 4 | AcOEt | 42 | 75 | R | 32 |
| 5 | EtOH | 45 | 80 | R | 36 |
| 6 | MeOH | 43 | 78 | R | 34 |
| 7 | i-PrOH | 48 | 85 | R | 41 |
| 8 | 1,4-Dioxane | 41 | 72 | R | 30 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate enantiomers and determine their purity. nih.govresearchgate.netasianpubs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
For the analysis of this compound, a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-3), can be employed. nii.ac.jp The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. nih.gov The enantiomeric excess (ee) can then be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. nii.ac.jp
| Parameter | Condition |
|---|---|
| Column | Daicel Chiralcel OD-3 |
| Mobile Phase | 10% 2-PrOH in hexane |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
Stereochemical Purity Assessment and Validation Methodologies
The rigorous assessment and validation of stereochemical purity are critical in the research and application of chiral molecules such as this compound. Given that this compound possesses two stereocenters, it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The precise determination of the stereoisomeric composition of a sample is essential, as different stereoisomers can exhibit varied biological activities and physical properties. A variety of analytical techniques are employed to quantify the diastereomeric excess (d.e.) and enantiomeric excess (e.e.), ensuring the efficacy and specificity of stereoselective syntheses.
Key methodologies for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, and optical methods such as Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry and assessing the diastereomeric purity of a compound. rsc.org Diastereomers are distinct chemical entities with different physical properties, which often results in distinguishable NMR spectra. Protons in different diastereomeric environments will have slightly different chemical shifts and coupling constants.
For instance, in the synthesis of related β-hydroxy acids, ¹H NMR spectroscopy has been effectively used to determine the ratio of diastereomers formed in an aldol (B89426) reaction. nih.gov The integration of specific, well-resolved signals corresponding to each diastereomer allows for a direct calculation of the diastereomeric ratio. For this compound, the protons adjacent to the stereocenters (e.g., H3 and H4) would be particularly sensitive to the relative stereochemistry.
| Proton Signal | (3R,4S)-Diastereomer Chemical Shift (δ, ppm) | (3R,4R)-Diastereomer Chemical Shift (δ, ppm) | Integral Value (Mixture) | Calculated Ratio |
|---|---|---|---|---|
| H3 | 4.15 | 4.25 | 1.00 | ~80:20 |
| H4 | 2.90 | 3.05 | 1.00 |
High-Performance Liquid Chromatography (HPLC)
While NMR is excellent for diastereomeric analysis, enantiomers have identical spectra in an achiral environment. Therefore, the determination of enantiomeric excess typically requires a chiral environment, most commonly achieved through chiral HPLC. juniperpublishers.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. researchgate.net
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are widely used for the resolution of chiral carboxylic acids. researchgate.net The choice of the stationary phase and the mobile phase is crucial for achieving baseline separation of the enantiomers. For example, in the analysis of a related γ-hydroxy unsaturated ester, chiral HPLC was used to confirm an enantiomeric purity of 99%. juniperpublishers.com
| Stereoisomer | Retention Time (min) | Peak Area (%) | Calculated Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (3R,4R)-enantiomer | 12.5 | 98.5 | 97.0% |
| (3S,4S)-enantiomer | 14.8 | 1.5 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is another optical technique that can be used to assess stereochemical purity. rsc.org Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum. The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the chiral substance.
Recent advancements have explored the use of CD spectroscopy in conjunction with multivariate regression models to determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org This method can be particularly useful for high-throughput screening of chiral compounds. Derivatization of the carboxylic acid with a suitable chromophore can also enhance the CD signal, allowing for sensitive determination of the absolute configuration and enantiomeric purity. nih.gov
These validation methodologies are indispensable tools in the field of stereoselective synthesis. They provide the necessary data to confirm the success of a synthetic route and to ensure the stereochemical integrity of the final product, which is paramount for its intended applications.
Biosynthetic Pathways and Metabolic Transformations of Phenylpentanoic Acid Derivatives
Microbial Biosynthesis of Related β-Hydroxy Phenylalkanoic Acids
The microbial production of β-hydroxy phenylalkanoic acids is intrinsically linked to the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. capes.gov.brresearchgate.net These biopolymers are composed of (R)-3-hydroxycarboxylic acid monomers, and their composition can be influenced by the provided carbon source. nih.gov
Exploration of Enzymatic Pathways in Microorganisms (e.g., β-oxidation pathways)
The primary enzymatic route for the synthesis of β-hydroxy phenylalkanoic acids in microorganisms is the β-oxidation pathway. nih.govresearchgate.net This metabolic cycle is typically involved in the breakdown of fatty acids, but it can also process phenylalkanoic acids. researchgate.net
In organisms like Pseudomonas putida, two distinct β-oxidation systems, βI and βII, are involved in the degradation of n-alkanoic and n-phenylalkanoic acids. researchgate.net The βI system is constitutive and efficiently breaks down these acids. researchgate.net However, when genes for the βI system are disrupted, the inducible βII system takes over, which catabolizes n-phenylalkanoates more slowly. researchgate.net This slower breakdown allows for the accumulation of intermediates, including 3-hydroxy-n-phenylalkanoyl-CoA derivatives, which can then be incorporated into PHAs. researchgate.net
The core reactions of the β-oxidation cycle involve a series of enzymatic steps:
Acyl-CoA Synthetase: Activates the fatty acid to its corresponding acyl-CoA.
Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.
Enoyl-CoA Hydratase: Adds a hydroxyl group to the β-carbon, forming a (S)-3-hydroxyacyl-CoA. A key enzyme here is (R)-specific enoyl-CoA hydratase (PhaJ), which can provide the (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. researchgate.net
3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.
β-Ketothiolase (PhaA): Cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. nih.gov
Another significant enzyme is the 3-hydroxyacyl-ACP:CoA transacylase (PhaG), which converts intermediates from the fatty acid synthesis pathway into (R)-3-hydroxyacyl-CoA, a direct precursor for PHA synthesis. researchgate.net
Metabolic Engineering Strategies for Microbial Production of Related Polymers
Metabolic engineering plays a crucial role in enhancing the microbial production of PHAs with specific monomer compositions, including those derived from phenylpentanoic acid. researchgate.net These strategies aim to redirect metabolic fluxes towards the synthesis of desired products and introduce novel pathways. nih.govresearchgate.net
One key strategy involves the disruption of competing metabolic pathways. For instance, deleting or modifying genes in the β-oxidation pathway, such as fadB and fadA which encode enzymes for the breakdown of 3-hydroxyacyl-CoA and 3-ketoacyl-CoA respectively, can prevent the complete degradation of phenylalkanoic acids and lead to the accumulation of 3-hydroxy-n-phenylalkanoic acid monomers for polymerization. researchgate.netnih.gov
Another approach is the overexpression of genes involved in the PHA biosynthesis pathway. This includes the genes for PHA synthase (PhaC), which polymerizes the 3-hydroxyacyl-CoA monomers, as well as enzymes that supply these monomers, like β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB). researchgate.netnih.gov By introducing and overexpressing these genes in suitable host organisms like Escherichia coli or Pseudomonas putida, the production of specific PHAs can be significantly increased. researchgate.netnih.gov
Furthermore, genetic engineering allows for the creation of recombinant strains capable of producing novel polymers. For example, a genetically engineered strain of P. putida U, with a disrupted fadBA gene and overexpressing the PHPhA depolymerase gene (phaZ), was designed to efficiently convert different n-phenylalkanoic acids into their corresponding 3-hydroxy derivatives, which are then excreted into the culture medium. nih.gov
Table 1: Key Enzymes and Genes in the Biosynthesis of β-Hydroxy Phenylalkanoic Acid-Containing Polymers
| Enzyme/Gene | Function | Role in Biosynthesis |
| β-Oxidation Pathway | ||
| Acyl-CoA Synthetase | Activates fatty acids | Initiates the β-oxidation of phenylalkanoic acids. |
| Acyl-CoA Dehydrogenase | Creates a double bond | First step in the β-oxidation cycle. |
| Enoyl-CoA Hydratase (PhaJ) | Hydration of the double bond | Forms (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. researchgate.net |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group | Part of the degradation spiral. |
| β-Ketothiolase (PhaA) | Thiolytic cleavage | Releases acetyl-CoA and a shortened acyl-CoA. nih.gov |
| PHA Synthesis Pathway | ||
| PHA Synthase (PhaC) | Polymerization | Catalyzes the formation of the PHA polymer from 3-hydroxyacyl-CoA monomers. nih.gov |
| Acetoacetyl-CoA Reductase (PhaB) | Reduction of acetoacetyl-CoA | Supplies (R)-3-hydroxybutyryl-CoA for short-chain-length PHA synthesis. nih.gov |
| 3-Hydroxyacyl-ACP:CoA Transacylase (PhaG) | Transfer of acyl group | Links fatty acid synthesis to PHA synthesis by providing (R)-3-hydroxyacyl-CoA. researchgate.net |
| Metabolic Engineering Targets | ||
| fadA, fadB | β-oxidation enzymes | Disruption prevents complete degradation of phenylalkanoic acids, increasing monomer availability. researchgate.netnih.gov |
| phaZ | PHPhA Depolymerase | Overexpression can lead to the release of 3-hydroxy-n-phenylalkanoic acids instead of polymer accumulation. nih.gov |
Natural Occurrence in Biological Systems (e.g., Fungi, Lichens, Marine Cyanobacteria)
While direct evidence for the natural occurrence of 3-hydroxy-4-phenylpentanoic acid is limited, structurally related compounds containing a γ-amino-β-hydroxy acid moiety, such as 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), have been identified in natural sources. nih.gov
The Ahppa unit has been found in metabolites from cyanobacteria, such as tasiamide B, and in protease inhibitors isolated from Streptomyces species. nih.gov Notably, a class of compounds called stictamides, which are inhibitors of the MMP12 protease, have been isolated from a species of lichen and contain the Ahppa residue. nih.gov This discovery marked the first identification of this structural motif in a lichen secondary metabolite. nih.gov
Lichens, being symbiotic organisms of fungi and algae or cyanobacteria, are known to produce a diverse array of secondary metabolites. nih.gov The biosynthesis of many of these compounds, including those derived from the shikimic acid pathway which produces aromatic amino acids, is attributed to the fungal partner. nih.gov
Biotransformation Studies of Analogs (e.g., enzymatic hydrolysis)
Biotransformation, the process of chemically modifying compounds using biological systems, is a valuable tool for producing specific enantiomers of chiral molecules. nih.gov Enzymatic hydrolysis, a key biotransformation reaction, has been explored for analogs of this compound. nih.gov
For instance, the enantioselective enzymatic hydrolysis of 3-hydroxy-5-phenyl-4-pentenoic acid ethyl ester has been studied using lipases. nih.gov In this process, one enantiomer of the ester is preferentially hydrolyzed by the lipase (B570770) to the corresponding acid, while the other enantiomer remains largely unreacted. nih.gov Lipase from Pseudomonas cepacia has shown high enantioselectivity for this type of aromatic substrate. nih.gov This method allows for the separation of enantiomers, as the produced acid and the remaining ester have different solubilities in biphasic systems, such as buffer and supercritical carbon dioxide. nih.gov
Lipases are widely used enzymes in biocatalysis and have been employed for the kinetic resolution of racemic esters to produce enantiomerically pure β-amino acids. nih.gov
Advanced Spectroscopic and Analytical Characterization for Research on 3 Hydroxy 4 Phenylpentanoic Acid
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and conformational analysis of 3-hydroxy-4-phenylpentanoic acid. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities of the protons reveal the connectivity of the carbon skeleton. For instance, the protons on the carbon bearing the hydroxyl group and the adjacent phenyl-substituted carbon exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the core structure. Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to definitively assign proton and carbon signals, respectively.
Conformational analysis, which describes the spatial arrangement of atoms, is often investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). chemrxiv.org These experiments detect through-space interactions between protons that are in close proximity, providing insights into the preferred conformations of the molecule in solution. chemrxiv.org For similar hydroxy acids, studies have shown that intramolecular hydrogen bonding can significantly influence the conformational equilibrium. researchgate.net The analysis of vicinal coupling constants in high-resolution ¹H NMR spectra can also provide quantitative information about the populations of different staggered conformations (rotamers) around the C-C bonds. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents predicted NMR data. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | - | ~175 |
| C2 (CH₂) | ~2.5 | ~40 |
| C3 (CH-OH) | ~4.2 | ~70 |
| C4 (CH-Ph) | ~2.9 | ~45 |
| C5 (CH₃) | ~1.2 | ~15 |
| Phenyl-C | ~7.2-7.4 | ~126-145 |
| OH | Variable | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of the molecular formula. The exact mass of this compound (C₁₁H₁₄O₃) is 194.0943 g/mol . nih.gov HRMS can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation, characteristic fragment ions are produced. For related 3-hydroxy acids, a common fragmentation pathway involves the loss of a water molecule from the molecular ion. Another characteristic fragmentation for 3-hydroxy fatty acid methyl esters is the formation of a prominent ion at m/z 103. researchgate.net The fragmentation pattern of this compound would be expected to show losses corresponding to the carboxylic acid group, the hydroxyl group, and cleavage of the carbon-carbon bonds within the pentanoic acid chain, providing further confirmation of its structure.
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ nih.gov |
| Exact Mass | 194.0943 u nih.gov |
| Molecular Weight | 194.23 g/mol nih.gov |
| Key Fragmentation Pathways | Loss of H₂O, Loss of COOH, Cleavage adjacent to the phenyl group |
Chromatographic Techniques for Purity, Isolation, and Diastereomeric/Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound, as well as for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes. nih.govlongdom.org
For purity analysis, a reversed-phase HPLC method can be developed to separate the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.
Due to the presence of two chiral centers (at C3 and C4), this compound can exist as four possible stereoisomers (two pairs of enantiomers). The separation and quantification of these stereoisomers are crucial in many applications. Chiral HPLC, using a chiral stationary phase, is the most common method for determining the enantiomeric excess (ee) and diastereomeric excess (de). nih.gov This technique can separate the different stereoisomers, allowing for their individual quantification. nih.gov
Alternatively, diastereomeric salt formation with a chiral resolving agent, such as cinchonidine (B190817) or 2-amino-1,2-diphenylethanol, can be employed. nih.gov The resulting diastereomeric salts often have different physical properties, such as solubility, which can allow for their separation by crystallization. nih.gov The enantiomeric excess of the resolved acid can then be determined by chiral HPLC after regeneration of the free acid. nih.gov Gas chromatography (GC) of a derivatized form of the acid can also be used for enantiomeric excess determination. nih.gov
Interactive Data Table: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Key Parameters |
| Reversed-Phase HPLC | Purity determination | C18 column, mobile phase (e.g., acetonitrile/water with acid), UV detection |
| Chiral HPLC | Enantiomeric and diastereomeric excess determination | Chiral stationary phase (e.g., polysaccharide-based), mobile phase (e.g., hexane (B92381)/isopropanol), UV or CD detection nih.gov |
| Gas Chromatography (GC) | Enantiomeric excess determination (after derivatization) | Chiral capillary column, appropriate temperature program nih.gov |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment | Silica (B1680970) gel plate, appropriate solvent system |
Role of 3 Hydroxy 4 Phenylpentanoic Acid As a Research Tool and Synthetic Intermediate
Utilization in Peptide and Peptidomimetic Chemistry for Novel Bioactive Compound Design
The core structure of 3-hydroxy-4-phenylpentanoic acid is highly relevant to the field of peptidomimetics, where non-natural amino acids are incorporated into peptide sequences to enhance properties such as stability, potency, and bioavailability. While direct incorporation of this compound itself is not extensively documented, its amino-derivatives are key components in the synthesis of novel peptide-based compounds.
A closely related analogue, (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) , serves as a crucial building block in pharmaceutical research and peptide synthesis. chemimpex.comchemimpex.com This amino acid derivative is valued for its unique structure, which can be modified to develop new pharmaceutical agents. chemimpex.com Its incorporation into peptide chains is facilitated by protecting the amino group, often with a fluorenylmethoxycarbonyl (Fmoc) group, creating Fmoc-(3S,4S)-AHPPA . This protected version is a key reagent in solid-phase peptide synthesis, allowing for the efficient creation of complex and bioactive peptides. chemimpex.com The presence of the hydroxyl and phenyl groups on the AHPPA core enhances solubility and reactivity, aiding in the development of potential therapeutics, particularly in the field of neuropharmacology. chemimpex.comchemimpex.com
The use of these derivatives highlights the value of the 3-hydroxy-phenylpentanoic acid scaffold in designing molecules that mimic or modify peptide structures to achieve desired biological effects.
| Derivative | Protecting Group | Application Area | Significance |
|---|---|---|---|
| (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) | None | Pharmaceutical Development, Biochemical Research | Serves as a chiral building block for synthesizing complex, biologically active molecules. chemimpex.com |
| Fmoc-(3S,4S)-AHPPA | Fmoc | Solid-Phase Peptide Synthesis, Drug Development | Enables the controlled incorporation of the AHPPA unit into peptide chains for creating novel therapeutics. chemimpex.com |
Application in the Synthesis of Natural Products and their Analogues
The β-hydroxy carboxylic acid structure is a common motif in a variety of natural products. As a result, synthons like this compound and its derivatives are valuable intermediates for the total synthesis of these complex molecules and their analogues.
Research has shown that derivatives of this scaffold are used to construct cyclodepsipeptides, a class of cyclic peptides with a wide range of biological activities. researchgate.net For instance, the synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid has been reported as a component for building these complex natural products. researchgate.net Cyclodepsipeptides often have challenging structures containing both amide and ester bonds within a macrocycle, making chiral building blocks like this essential for their construction. researchgate.net
Furthermore, a structural isomer, (3S)-hydroxy-5-phenylpentanoic acid , has been employed in the asymmetric synthesis of diarylpentanoid and diarylheptanoid natural products, such as (S)-daphneolone and (S)-dihydroyashabushiketol. nih.gov This underscores the utility of the hydroxy-phenyl-pentanoic acid framework in convergent synthetic strategies for creating classes of molecules with recognized medicinal value, including anti-tumor and anti-inflammatory activities. nih.gov
Development of Chemical Probes for Investigating Biochemical Pathways
Chemical probes are specialized molecules used to study and manipulate biological systems. An effective probe requires specific functional groups that allow it to interact with a biological target and other groups that can be modified for detection (e.g., by attaching fluorescent tags or affinity labels).
This compound possesses functional handles—a secondary alcohol and a carboxylic acid—that are amenable to chemical modification. The carboxylic acid can be converted to an amide or ester to link the molecule to reporters or other moieties, while the hydroxyl group can be similarly derivatized. The phenyl group also offers a site for substitution to fine-tune the molecule's properties.
However, despite this potential, a review of available scientific literature does not show prominent, specific examples of this compound being developed or used as a chemical probe for investigating biochemical pathways. Its utility in this area remains largely theoretical and underexplored compared to its role as a synthetic intermediate for other bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
